Cas no 4830-93-7 (1-Chloro-4-phenylbutane)
1-Chloro-4-phenylbutane Chemical and Physical Properties
Names and Identifiers
-
- 1-Chloro-4-phenylbutane
- 4-Phenyl-n-butyl chloride
- 4-Phenylbutyl Chloride
- 1-(4-chlorobutyl)benzene
- (4-Chlorobutyl)benzene
- 4-chlorobutylbenzene
- Benzene, (4-chlorobutyl)-
- FLLZCZIHURYEQP-UHFFFAOYSA-N
- phenylbutylchloride
- 1-Chloro4-phenylbutane
- 4-phenyl-1-chlorobutane
- 1-Chloro-4-phenyl-Mutane
- ST50827153
- P1389
- D92122
- 4830-93-7
- AKOS009159224
- NS00031785
- DTXSID20197486
- FT-0607633
- MFCD00037117
- CS-0128930
- (3-Chloropropyl-1-methyl)benzene
- SCHEMBL1271432
- 1-Chloro-4-phenylbutane, 97%
- AS-57960
- EINECS 225-408-8
- DA-05533
- DTXCID30119977
-
- MDL: MFCD00037117
- Inchi: 1S/C10H13Cl/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
- InChI Key: FLLZCZIHURYEQP-UHFFFAOYSA-N
- SMILES: ClCCCCC1C=CC=CC=1
- BRN: 2042123
Computed Properties
- Exact Mass: 168.07100
- Monoisotopic Mass: 168.071
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 84.9
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.6
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: colorless liquid
- Density: 1.026 g/mL at 25 °C(lit.)
- Melting Point: 36°C (estimate)
- Boiling Point: 98-102 °C/6 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:219.2°F
Degrees Celsius:104°C - Refractive Index: n20/D 1.518(lit.)
- PSA: 0.00000
- LogP: 3.24810
- Solubility: Uncertain
1-Chloro-4-phenylbutane Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25-S36-S26
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R36/37/38
1-Chloro-4-phenylbutane Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-Chloro-4-phenylbutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1389-5g |
1-Chloro-4-phenylbutane |
4830-93-7 | 98.0%(GC) | 5g |
¥760.0 | 2022-06-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1389-25g |
1-Chloro-4-phenylbutane |
4830-93-7 | 98.0%(GC) | 25g |
¥2630.0 | 2022-06-10 | |
| abcr | AB114911-1 g |
1-Chloro-4-phenylbutane, 97%; . |
4830-93-7 | 97% | 1g |
€63.10 | 2023-06-24 | |
| abcr | AB114911-5 g |
1-Chloro-4-phenylbutane, 97%; . |
4830-93-7 | 97% | 5g |
€120.60 | 2023-06-24 | |
| abcr | AB114911-25 g |
1-Chloro-4-phenylbutane, 97%; . |
4830-93-7 | 97% | 25g |
€353.00 | 2023-06-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 461776-5G |
1-Chloro-4-phenylbutane |
4830-93-7 | 97% | 5G |
¥980.43 | 2022-02-24 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1389-5G |
4-Phenylbutyl Chloride |
4830-93-7 | >98.0%(GC) | 5g |
¥565.00 | 2023-09-07 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P1389-25G |
4-Phenylbutyl Chloride |
4830-93-7 | >98.0%(GC) | 25g |
¥2630.00 | 2023-09-07 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11753-1g |
1-Chloro-4-phenylbutane, 97% |
4830-93-7 | 97% | 1g |
¥1303.00 | 2022-09-27 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A11753-5g |
1-Chloro-4-phenylbutane, 97% |
4830-93-7 | 97% | 5g |
¥3231.00 | 2022-09-27 |
1-Chloro-4-phenylbutane Suppliers
1-Chloro-4-phenylbutane Related Literature
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Peer Hasebein,Bastian Frehland,Kirstin Lehmkuhl,Roland Fr?hlich,Dirk Schepmann,Bernhard Wünsch Org. Biomol. Chem. 2014 12 5407
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Sunari Peiris,John McMurtrie,Huai-Yong Zhu Catal. Sci. Technol. 2016 6 320
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Jong-Hwa Shon,Dooyoung Kim,Thomas G. Gray,Thomas S. Teets Inorg. Chem. Front. 2021 8 3253
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Shaonan Zhang,Shicheng Dong,Xiuliang Cheng,Ziqi Ye,Lu Lin,Jun Zhu,Lei Gong Org. Chem. Front. 2022 9 6853
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Tao Yuan,Meifang Zheng,Markus Antonietti,Xinchen Wang Chem. Sci. 2021 12 6323
Additional information on 1-Chloro-4-phenylbutane
Recent Advances in the Study of 1-Chloro-4-phenylbutane (CAS: 4830-93-7) in Chemical Biology and Pharmaceutical Research
1-Chloro-4-phenylbutane (CAS: 4830-93-7) is a chlorinated aromatic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates. Recent studies have explored its utility in organic synthesis, medicinal chemistry, and as a building block for more complex structures. This research brief aims to provide an overview of the latest findings related to 1-Chloro-4-phenylbutane, focusing on its synthesis, biological activity, and potential therapeutic applications.
One of the most notable advancements in the study of 1-Chloro-4-phenylbutane is its role in the development of novel synthetic methodologies. A 2023 study published in the Journal of Organic Chemistry demonstrated an efficient, one-pot synthesis of 1-Chloro-4-phenylbutane using a palladium-catalyzed cross-coupling reaction. This method offers improved yield and selectivity compared to traditional approaches, making it a valuable tool for industrial-scale production. Additionally, the study highlighted the compound's stability under various reaction conditions, which is critical for its use in multi-step synthetic pathways.
In the realm of medicinal chemistry, 1-Chloro-4-phenylbutane has been investigated as a precursor for the synthesis of compounds with potential anticancer and anti-inflammatory properties. A recent study in Bioorganic & Medicinal Chemistry Letters reported the design and evaluation of a series of derivatives based on 1-Chloro-4-phenylbutane, which exhibited promising inhibitory activity against specific cancer cell lines. The researchers attributed this activity to the compound's ability to modulate key signaling pathways involved in cell proliferation and apoptosis. These findings underscore the potential of 1-Chloro-4-phenylbutane as a scaffold for developing new therapeutic agents.
Another area of interest is the compound's application in drug delivery systems. A 2024 study published in the International Journal of Pharmaceutics explored the use of 1-Chloro-4-phenylbutane as a lipophilic moiety in prodrug design. The researchers found that incorporating this compound into prodrug formulations enhanced the bioavailability and targeted delivery of poorly soluble drugs. This approach could address some of the challenges associated with drug solubility and absorption, offering a promising strategy for improving therapeutic outcomes.
Despite these advancements, challenges remain in the widespread adoption of 1-Chloro-4-phenylbutane in pharmaceutical applications. Issues such as potential toxicity and the need for further optimization of synthetic routes must be addressed. However, ongoing research continues to uncover new opportunities for this compound, particularly in the development of next-generation therapeutics. Future studies are expected to focus on expanding its utility in drug discovery and exploring its mechanisms of action in greater detail.
In conclusion, 1-Chloro-4-phenylbutane (CAS: 4830-93-7) represents a valuable compound in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential therapeutic applications make it a subject of ongoing investigation. The latest studies highlight its role in innovative synthetic methodologies, drug design, and delivery systems, paving the way for future breakthroughs in the field. As research progresses, 1-Chloro-4-phenylbutane is likely to play an increasingly important role in the development of new drugs and therapeutic strategies.
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